molecular formula C5H3ClN2O B069265 Pyrimidine-4-carbonyl chloride CAS No. 184951-32-4

Pyrimidine-4-carbonyl chloride

Cat. No. B069265
M. Wt: 142.54 g/mol
InChI Key: OMTUOKCYZDAJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidine derivatives, including those related to pyrimidine-4-carbonyl chloride, can be synthesized through various methods. For instance, stannylation reactions and cross-couplings in pyrimidines have been explored, highlighting the functionalization at the 4-position of pyrimidines, which is essential for subsequent chemical transformations (Majeed et al., 1989). Moreover, the synthesis of pyrimidine chalcogen (S/Se/Te) derivatives by selective substitution at the C-2 position of 2,4-dichloropyrimidine showcases a novel class of compounds, underlining the versatility of pyrimidine derivatization (Bhasin et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those similar to pyrimidine-4-carbonyl chloride, has been studied using various spectroscopic techniques and X-ray crystallography. These studies provide insights into the electronic and geometric configurations that are crucial for understanding their reactivity and interaction with other molecules. For example, X-ray crystallography has been used to determine the structure of 4-chloro-2-(phenylselanyl) pyrimidine, shedding light on the spatial arrangement of atoms and functional groups (Bhasin et al., 2011).

Chemical Reactions and Properties

Pyrimidine-4-carbonyl chloride is involved in various chemical reactions, such as coupling reactions, which are pivotal for the synthesis of complex organic molecules. The Pd(II)-catalyzed cross-couplings using stannylated pyrimidines to form new carbon-carbon bonds exemplify the compound's reactivity and its role in synthetic chemistry (Majeed et al., 1989). Furthermore, the preparation of symmetrical and unsymmetrical pyrimidyl chalcogen compounds highlights the chemical versatility and functional group tolerance of pyrimidine derivatives (Bhasin et al., 2011).

Scientific Research Applications

  • Anti-inflammatory Applications

    • Field : Pharmacology
    • Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . For example, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Antimicrobial Applications

    • Field : Microbiology
    • Summary : Pyrimidines have been found to have antimicrobial effects .
    • Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .
    • Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .
  • Antiviral Applications

    • Field : Virology
    • Summary : Pyrimidines have been found to have antiviral effects . For instance, Stavudine, a pyrimidine derivative, is used as an anti-HIV agent .
    • Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .
    • Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .
  • Antibacterial Applications

    • Field : Microbiology
    • Summary : Pyrimidines have been found to have antibacterial effects . For example, Sulfamethiazine and Trimethoprim, both pyrimidine derivatives, are used in treatment against bacterial diseases .
    • Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .
    • Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .
  • Anticancer Applications

    • Field : Oncology
    • Summary : Pyrimidines have been found to have anticancer effects . For instance, several chemotherapeutic agents are pyrimidine analogs .
    • Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .
    • Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .
  • Material Science Applications

    • Field : Material Science
    • Summary : The wide-ranging applications of pyrimidines extend beyond biology and chemistry into the realm of material science . Pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .
    • Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .
    • Results : Their versatility and structural flexibility make them excellent candidates for the synthesis of various organic compounds .

Safety And Hazards

Safety information for Pyrimidine-4-carbonyl chloride is available in its Material Safety Data Sheet (MSDS) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Pyrimidines and their derivatives have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .

properties

IUPAC Name

pyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTUOKCYZDAJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593431
Record name Pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carbonyl chloride

CAS RN

184951-32-4
Record name Pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YM Volovenko, EV Blyumin, TA Volovnenko… - …, 2004 - thieme-connect.com
… [2] As we recently reported, acylation of the activated methylene group of the 2-hetarylacetonitriles 1 with 5-chloro-2-(methylsulfonyl)pyrimidine-4-carbonyl chloride 2a followed by …
Number of citations: 2 www.thieme-connect.com
MJ Laufersweiler, TA Brugel, MP Clark… - Bioorganic & medicinal …, 2004 - Elsevier
… This was followed by removal of the Cbz protecting group and acylation with 2-methylsulfanyl-pyrimidine-4-carbonyl chloride. Base mediated cyclocondensation, oxidation of the methyl …
Number of citations: 20 www.sciencedirect.com
GA Eller, B Datterl, W Holzer - Journal of Heterocyclic …, 2007 - Wiley Online Library
… In contrast, no such behavior was noticed in the reactions of 3-chloroisonicotinic acid chloride and of 5chloro-2-(methylthio)pyrimidine-4-carbonyl chloride [3]. Due to the importance of …
Number of citations: 34 onlinelibrary.wiley.com
L Ke - 2010 - rave.ohiolink.edu
… was refluxed for 2 h to produce pyrimidine-4-carbonyl chloride, after which … diblock copolymer, the pyrimidine-4-carbonyl chloride was kept in a flask … pyrimidine-4-carbonyl chloride …
Number of citations: 3 rave.ohiolink.edu
FF d Ragab - 2014 - academia.edu
… Acylation of 1,3-cyclohexanedione 43 with 5-bromo-2-(methylthio)pyrimidine-4-carbonyl chloride 98 gave 86d. Rearrangement of 86d in the presence of acetone cyanohydrine 99 gave …
Number of citations: 2 www.academia.edu
PC Branigan - Medicinal Chemistry, 1995 - pdfstore.patentorder.com
R", R', R", R", Q and B have the meanings given in claim 1 act as phosphodiesterase IV inhibitors and can be employed for the treatment of osteoporosis, tumors, atherosclerosis, …
Number of citations: 0 pdfstore.patentorder.com

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